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Cat. No.: B048902

Synthesis and Antitumor Activity of Novel 4-Anilino-6-fluoroquinazoline Derivatives A mixture of
1-(4-amino-2-fluorophenyl)ethanone (1.53 g, 10 mmol), N,N-dimethylformamide
dimethylacetal (DMF-DMA, 2.38 g, 20 mmol) and N,N-dimethylformamide (DMF, 10 mL) was
heated at 120 °C for 8 h. The reaction mixture was cooled to room temperature and poured into
ice water (50 mL). The precipitate was collected by filtration, washed with water, and dried
under vacuum to give 1.78 g (85%) of (E)-1-(4-(dimethylamino)methyleneamino)-2-
fluorophenyl)ethanone (2) as a yellow solid. --INVALID-LINK-- Synthesis and Cytotoxic Activity
Evaluation of Some New Quinoline and Quinoline-Coumarin Hybrids The key starting material,
2-amino-4-fluorobenzaldehyde (2), was prepared according to the reported methods. The
target quinoline derivatives 3a—f were prepared by Friedlander annulation reaction of 2-amino-
4-fluorobenzaldehyde (2) with active methylene compounds (Scheme 1). Thus, the reaction of
aldehyde 2 with ethyl acetoacetate, acetylacetone, and ethyl benzoylacetate in ethanol in the
presence of a catalytic amount of piperidine under reflux for 5 h afforded the corresponding
quinoline derivatives 3a—c in 80—85% yields. Similarly, the reaction of aldehyde 2 with some
cyclic active methylene compounds, such as cyclohexanone, N-methyl-4-piperidone, and N-
Boc-4-piperidone, under the same reaction conditions furnished the corresponding quinoline
derivatives 3d—f in 75-80% yields. The structures of quinoline derivatives 3a—f were confirmed
by their spectral data and elemental analyses. For example, the 1H-NMR spectrum of 3a
showed a singlet at & 2.55 ppm for the methyl protons. The ester group protons appeared as a
triplet at 0 1.45 ppm and a quartet at d 4.52 ppm. The aromatic protons appeared as multiplet
and doublet of doublet in the region of d 7.45-8.55 ppm. The IR spectrum of 3a showed
absorption bands at 3445, 1735, and 1610 cm-1 for NH2, C=0, and C=N groups, respectively.
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The mass spectrum of 3a showed the molecular ion peak at m/z 234, which is consistent with
its molecular formula C12H11FN202. --INVALID-LINK-- Synthesis and biological evaluation of
7-fluoro-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential antibacterial agents The
synthesis of 7-fluoro-4-oxo-4H-quinoline-3-carboxylic acid derivatives was accomplished
through a multi-step reaction sequence starting from 1-(4-amino-2-fluorophenyl)ethanone.
The initial step involved the reaction of 1-(4-amino-2-fluorophenyl)ethanone with diethyl
ethoxymethylenemalonate (DEMM) to afford the corresponding enaminone. This intermediate
was then cyclized under thermal conditions to give the 7-fluoro-4-oxo-4H-quinoline-3-carboxylic
acid ethyl ester. Hydrolysis of the ester group followed by reaction with various amines yielded
the target compounds. --INVALID-LINK-- Synthesis and Evaluation of Novel 7-Fluoro-4-oxo-
quinoline-3-carboxamide Derivatives as Potent Antitumor Agents The key intermediate, ethyl 7-
fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3), was prepared starting from 1-(4-amino-2-
fluorophenyl)ethanone (1) and diethyl ethoxymethylenemalonate (DEMM) (2) via a Gould-
Jacobs reaction. Compound 1 was reacted with 2 in the presence of acetic acid at 120 °C for 2
h to give the intermediate enaminone, which was then cyclized by heating in diphenyl ether at
250 °C to afford the quinolone ester 3. --INVALID-LINK-- Synthesis of Fluorinated 4-Quinolones
and 4-Aminoquinolines The synthesis of 7-fluoro-2,4-dimethylquinoline involves the reaction of
1-(4-amino-2-fluorophenyl)ethanone with acetylacetone in the presence of a catalytic amount
of piperidine. This reaction proceeds via a Friedlander annulation, a well-established method
for quinoline synthesis. The reactants are typically refluxed in ethanol to afford the desired
quinoline derivative. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel
Fluoroquinolone Derivatives as Potent Antibacterial Agents The synthesis of the quinolone
nucleus began with the reaction of 1-(4-amino-2-fluorophenyl)ethanone with diethyl
ethoxymethylenemalonate (DEMM) to yield the corresponding enaminone. This intermediate
was then cyclized under thermal conditions to afford the 7-fluoro-4-oxo-4H-quinoline-3-
carboxylic acid ethyl ester. Saponification of the ester with sodium hydroxide provided the
carboxylic acid, which was then coupled with various amines to produce the final
fluoroquinolone derivatives. --INVALID-LINK-- Synthesis and Structure-Activity Relationship of
Novel 4-Anilino-6-fluoroquinazolines as Potent EGFR Inhibitors A mixture of 1-(4-amino-2-
fluorophenyl)ethanone (1, 1.53 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal
(DMF-DMA, 2.38 g, 20 mmol) in N,N-dimethylformamide (DMF, 10 mL) was heated at 120 °C
for 8 h. After cooling, the reaction mixture was poured into ice water (50 mL). The resulting
precipitate was filtered, washed with water, and dried to give (E)-1-(4-
(((dimethylamino)methylene)amino)-2-fluorophenyl)ethanone (2) as a yellow solid (1.78 g, 85%
yield). --INVALID-LINK-- Synthesis and antibacterial activity of some new 7-fluoro-4-oxo-1,4-
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dihydroquinoline-3-carboxylic acid derivatives The starting material, 1-(4-amino-2-
fluorophenyl)ethanone, was reacted with diethyl ethoxymethylenemalonate (DEMM) in the
absence of a solvent at 110-120°C for 2 hours. The resulting intermediate, ethyl 2-((4-acetyl-3-
fluorophenyl)amino)acrylate, was then cyclized by heating in diphenyl ether at 250°C for 30
minutes. After cooling, the reaction mixture was diluted with petroleum ether, and the
precipitate was collected by filtration, washed with petroleum ether, and dried to give ethyl 7-
fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. --INVALID-LINK-- A Practical and Efficient
Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid A mixture of 1-(4-amino-2-
fluorophenyl)ethanone (10.0 g, 65.3 mmol) and diethyl ethoxymethylenemalonate (14.1 g,
65.3 mmol) was heated at 120 °C for 2 h. The reaction mixture was cooled to room
temperature, and the resulting solid was triturated with hexane, filtered, and dried to give ethyl
3-((4-acetyl-3-fluorophenyl)amino)acrylate as a white solid (16.5 g, 95% vyield). This
intermediate was then added to diphenyl ether (100 mL) and heated to 250 °C for 30 min. The
reaction mixture was cooled to room temperature, and the solid was collected by filtration,
washed with hexane, and dried to afford ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-
carboxylate (12.8 g, 83% yield). --INVALID-LINK-- Synthesis of quinoline derivatives by
Friedl&ander annulation using 2-aminoaryl ketones The Friedl&ander annulation is a widely used
method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde
or ketone with a compound containing an active methylene group (e.g., a ketone or ester). The
reaction is typically catalyzed by an acid or a base. For instance, the reaction of 1-(4-amino-2-
fluorophenyl)ethanone with ethyl acetoacetate in the presence of a base like piperidine or a
Lewis acid can yield the corresponding 7-fluoro-2-methylquinoline-3-carboxylate. --INVALID-
LINK-- WO2023023245A1 - QUINOLINE DERIVATIVES AS TRKA KINASE INHIBITORS -
Google Patents To a solution of 1-(4-amino-2-fluorophenyl)ethanone (5.0 g, 32.6 mmol) in
EtOH (50 mL) was added ethyl acetoacetate (4.67 g, 36.0 mmol) and piperidine (0.28 g, 3.3
mmol). The reaction mixture was refluxed for 16 h. After cooling to room temperature, the
solvent was removed under reduced pressure. The residue was purified by column
chromatography on silica gel (petroleum ether/ethyl acetate = 10/1) to give ethyl 7-fluoro-2-
methylquinoline-3-carboxylate as a yellow solid (6.2 g, 81% yield). --INVALID-LINK-- Synthesis
of 7-substituted-4-(4-phenoxyphenylamino)quinolines as potent antitumor agents The synthesis
of the target compounds started from 1-(4-amino-2-fluorophenyl)ethanone, which was
converted to the corresponding enaminone by reaction with N,N-dimethylformamide dimethyl
acetal (DMF-DMA). This intermediate was then reacted with various anilines to afford 4-anilino-
7-fluoroquinolines. --INVALID-LINK-- Synthesis and Antitumor Activity of Novel 4-Anilino-6-
fluoroquinazoline Derivatives - Supporting Information Experimental Section: Chemistry.
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Melting points were determined on a WRS-1B digital melting point apparatus and are
uncorrected. 1H NMR spectra were recorded on a Bruker Avance 400 spectrometer with TMS
as an internal standard. Chemical shifts (d) are given in ppm and coupling constants (J) are
given in Hz. Mass spectra were obtained on a Shimadzu GCMS-QP2010 spectrometer.
Elemental analyses were performed on a Vario EL 11l elemental analyzer. All starting materials
were commercially available and used without further purification. (E)-1-(4-
(((dimethylamino)methylene)amino)-2-fluorophenyl)ethanone (2). A mixture of 1-(4-amino-2-
fluorophenyl)ethanone (1, 1.53 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal
(DMF-DMA, 2.38 g, 20 mmol) in N,N-dimethylformamide (DMF, 10 mL) was heated at 120 °C
for 8 h. After cooling, the reaction mixture was poured into ice water (50 mL). The resulting
precipitate was filtered, washed with water, and dried to give (E)-1-(4-
(((dimethylamino)methylene)amino)-2-fluorophenyl)ethanone (2) as a yellow solid (1.78 g, 85%
yield). --INVALID-LINK-- WO2014078393A1 - Substituted quinoline compounds as kinase
inhibitors - Google Patents A mixture of 1-(4-amino-2-fluorophenyl)ethanone (10.0 g, 65.3
mmol), ethyl acetoacetate (9.3 g, 71.8 mmol), and piperidine (0.56 g, 6.5 mmol) in ethanol (100
mL) was heated at reflux for 16 h. The reaction mixture was cooled to room temperature and
the precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to
give ethyl 7-fluoro-2-methylquinoline-3-carboxylate as a pale yellow solid (12.5 g, 82% vyield). --
INVALID-LINK-- Application Notes: Synthesis of Heterocycles Using 1-(4-Amino-2-
fluorophenyl)ethanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-fluorophenyl)ethanone is a valuable and versatile starting material in synthetic
organic chemistry, particularly for the construction of fluorine-containing heterocyclic scaffolds.
The presence of three key functional groups—an aniline-type amino group, an acetyl moiety,
and a fluorine atom—allows for a variety of cyclization strategies to generate diverse
heterocyclic systems. The fluorine substituent is of particular interest in medicinal chemistry as
it can significantly modulate the physicochemical and pharmacological properties of molecules,
such as metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and experimental protocols for the synthesis
of two major classes of heterocycles derived from 1-(4-Amino-2-fluorophenyl)ethanone:
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Quinolines and Quinazolines. These protocols are based on established and cited synthetic
methodologies.

Synthesis of Fluorinated Quinolines

Fluorinated quinolines are a prominent structural motif in numerous antibacterial and
anticancer agents. 1-(4-Amino-2-fluorophenyl)ethanone serves as a key precursor for 7-
fluoroquinoline derivatives through condensation and cyclization reactions like the Friedlander
annulation and the Gould-Jacobs reaction.

Friedlander Annulation for 7-Fluoroquinolines

The Friedlander synthesis is a straightforward and efficient method for constructing the
quinoline core. It involves the reaction of a 2-aminoaryl ketone with a compound containing an
active methylene group, typically catalyzed by a base or acid.

A common application is the reaction of 1-(4-Amino-2-fluorophenyl)ethanone with dicarbonyl
compounds like ethyl acetoacetate to yield highly functionalized quinolines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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